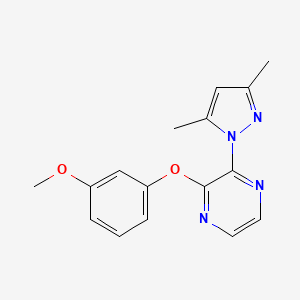

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine, or 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine, is a heterocyclic pyrazine compound commonly used in scientific research for its wide range of applications. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. Pyrazines are a group of cyclic compounds that contain a nitrogen atom in the ring structure, and 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine is a derivative of pyrazine. It has a variety of uses, including in pharmaceuticals, agrochemicals, and biochemistry, and has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has a variety of scientific research applications. It has been studied for its potential use in pharmaceuticals as an inhibitor of phosphodiesterase-5 (PDE5) and as an inhibitor of cyclooxygenase-2 (COX-2). It has also been studied for its potential use as an antifungal agent, as an antioxidant, and as an anti-inflammatory agent. It has also been studied for its potential applications in the field of biochemistry, as it has been shown to inhibit the enzyme acetylcholinesterase (AChE).

Mechanism of Action

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine is believed to act as an inhibitor of PDE5 and COX-2 enzymes. PDE5 is an enzyme that is involved in the breakdown of cGMP, a molecule that regulates smooth muscle relaxation. Inhibition of PDE5 leads to increased levels of cGMP, resulting in relaxation of smooth muscle and increased blood flow to the penis, which is the mechanism of action of drugs such as sildenafil (Viagra). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that cause inflammation, pain, and fever. Inhibition of COX-2 leads to decreased levels of prostaglandins, resulting in decreased inflammation, pain, and fever.

Biochemical and Physiological Effects

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of signals between neurons. Inhibition of AChE leads to increased levels of acetylcholine, which can result in increased cognitive function. It has also been shown to have antioxidant and anti-inflammatory effects, as well as antifungal activity.

Advantages and Limitations for Lab Experiments

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to use in experiments. It is also relatively stable and does not degrade easily. One of the main limitations is its low reactivity, which can make it difficult to use in certain experiments. Additionally, the compound has a low melting point, which can make it difficult to handle and store.

Future Directions

The potential applications of 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine are numerous and varied. Future research should focus on exploring its potential use in pharmaceuticals as an inhibitor of PDE5 and COX-2, as well as its potential use as an antifungal agent, antioxidant, and anti-inflammatory agent. Additionally, further research should focus on exploring its potential use in biochemistry, as an inhibitor of acetylcholinesterase (AChE) and as an enhancer of cognitive function. Additionally, further research should focus on exploring its potential use in agriculture, as an insecticide and fungicide. Finally, further research should focus on exploring its potential use in materials science, as a catalyst for organic reactions.

Synthesis Methods

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine can be synthesized by several methods. One method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with 3-methoxyphenol in the presence of a catalyst. The reaction is carried out in an inert solvent such as toluene at 80°C for 3 hours. The product is then filtered, washed with aqueous sodium bicarbonate solution, and dried to obtain the desired compound. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out in an inert solvent such as toluene at 80°C for 3 hours. The product is then filtered, washed with aqueous sodium bicarbonate solution, and dried to obtain the desired compound.

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-9-12(2)20(19-11)15-16(18-8-7-17-15)22-14-6-4-5-13(10-14)21-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWMQIIXJASVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449817.png)

![6-cyclopropyl-5-fluoro-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449820.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B6449821.png)

![5-fluoro-2-{4-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449822.png)

![1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6449832.png)

![6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449839.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449854.png)

![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one](/img/structure/B6449861.png)

![2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6449893.png)

![methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B6449895.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)

![2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449911.png)

![6-cyclopropyl-5-fluoro-2-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449913.png)